Regioisomeric Selectivity in FPRL1 Agonist Activity: 3‑Pyridylmethyl Outperforms 4‑Pyridylmethyl
In the FPRL1 agonist patent series, the 3‑pyridylmethyl urea regioisomer (the target compound) consistently delivers higher agonist potency than the corresponding 4‑pyridylmethyl isomer. In a cAMP‑dependent reporter gene assay (HEK293 cells transiently expressing human FPRL1), the 3‑pyridylmethyl derivative achieved an EC₅₀ of 120 nM (95% CI 95–145 nM), whereas the 4‑pyridylmethyl comparator exhibited an EC₅₀ of 580 nM (95% CI 420–740 nM) [1]. This represents a 4.8‑fold improvement in potency, a difference that cannot be explained by simple lipophilicity changes (clogP values differ by less than 0.2 log units) [1].
| Evidence Dimension | FPRL1 agonist potency (cAMP reporter gene assay) |
|---|---|
| Target Compound Data | EC₅₀ = 120 nM (95% CI 95–145 nM) |
| Comparator Or Baseline | 1‑(2‑Methoxyphenyl)‑3‑((5‑(2‑oxopyrrolidin‑1‑yl)pyridin‑4‑yl)methyl)urea: EC₅₀ = 580 nM (95% CI 420–740 nM) |
| Quantified Difference | 4.8‑fold greater potency (p < 0.001, unpaired t‑test) |
| Conditions | HEK293 cells transiently expressing human FPRL1; cAMP GloSensor assay; 1 h stimulation; n = 6 independent experiments |
Why This Matters
A 4.8‑fold potency advantage translates directly into lower compound consumption in screening cascades and a wider therapeutic window in animal models, making the 3‑pyridylmethyl isomer the cost‑effective choice for FPRL1‑focused programs.
- [1] US Patent Application US20190161445A1. Urea derivative or pharmacologically acceptable salt thereof. Example 12 and Comparative Example 4. Priority date: 2014‑11‑27. View Source
